molecular formula C14H10FNO2S B3318363 5-Fluoro-1-(phenylsulfonyl)-1H-indole CAS No. 99532-44-2

5-Fluoro-1-(phenylsulfonyl)-1H-indole

Cat. No.: B3318363
CAS No.: 99532-44-2
M. Wt: 275.3 g/mol
InChI Key: QVIFQMIUDPKYEF-UHFFFAOYSA-N
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Description

Contextualization of the Indole (B1671886) Scaffold in Modern Organic Synthesis and Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery and a cornerstone in the synthesis of complex organic molecules. benthamdirect.comnih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a core component of numerous natural products, including alkaloids and the essential amino acid tryptophan. benthamdirect.comchula.ac.th Its structural versatility allows for interactions with a diverse range of biological targets, which explains the presence of the indole substructure in many FDA-approved drugs. mdpi.comresearchgate.net In medicinal chemistry, indole derivatives are investigated for a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. nih.govnih.govnih.gov The ability to functionalize the indole ring at various positions enables chemists to fine-tune the steric and electronic properties of the molecule, leading to the discovery of new drug candidates with improved efficacy and specificity. mdpi.com

Rationale for Fluorination and Sulfonyl Substitution on Indole Ring Systems in Research

The strategic incorporation of fluorine atoms and sulfonyl groups onto the indole ring system is a common tactic in modern medicinal chemistry to enhance the pharmacological profile of a parent compound.

Fluorination: The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and biological properties. tandfonline.com Key benefits of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase the drug's half-life and bioavailability. tandfonline.comwikipedia.org

Increased Lipophilicity: Fluorine substitution often increases a molecule's ability to dissolve in fats, which can improve its permeation across cell membranes. wikipedia.orgnih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and target binding. nih.gov

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug. tandfonline.com

Sulfonyl Substitution: The phenylsulfonyl group, attached to the indole nitrogen (N-1 position), serves several important functions:

Nitrogen Protection: It acts as a robust protecting group for the indole nitrogen, allowing for selective chemical transformations at other positions of the indole ring. researchgate.net

Activation and Directing Group: As a strong electron-withdrawing group, it significantly influences the electronic character of the indole ring. It deactivates the pyrrole ring towards typical electrophilic substitution and directs reactions like lithiation to the C2 position. researchgate.net

Bioisostere: The sulfonamide group is a well-established bioisostere of other functional groups and is a common feature in many therapeutic agents, contributing to target binding through hydrogen bonding. nih.govresearchgate.netresearchgate.net

Overview of Academic Research Trajectories for Novel Indole Derivatives

Academic research on novel indole derivatives is a vibrant and rapidly evolving field. nih.govmdpi.com Current research trajectories often focus on several key areas:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating more efficient, selective, and environmentally benign methods for synthesizing functionalized indoles. mdpi.com

Anticancer Drug Discovery: Indole derivatives are a major focus in oncology research. nih.govresearchgate.net Studies involve designing and synthesizing compounds that target specific pathways involved in cancer progression, such as tubulin polymerization and protein kinases. nih.govresearchgate.net

Antimicrobial Agents: With the rise of antibiotic resistance, there is a continuous search for new antimicrobial agents. Indole derivatives are being explored for their potential as antibacterial and antifungal compounds. chula.ac.th

Neurodegenerative Diseases: The indole scaffold is present in molecules that interact with targets in the central nervous system. Researchers are investigating novel indole derivatives for their potential in treating conditions like Alzheimer's disease and for their effects on serotonin (B10506) receptors. nih.govmdpi.comnih.gov

Chemical Probes and Materials Science: Functionalized indoles are also developed as tools for chemical biology to probe biological processes and as building blocks for advanced materials with specific optical or electronic properties. iucr.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-5-fluoroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIFQMIUDPKYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 5 Fluoro 1 Phenylsulfonyl 1h Indole

Precursor Synthesis and Functionalization Pathways for the Indole (B1671886) Core

Several classical and modern synthetic routes can be adapted to produce the 5-fluoroindole (B109304) core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.

Key synthetic strategies for 5-fluoroindole include:

Fischer Indole Synthesis : This method involves the reaction of 4-fluorophenylhydrazine with a suitable ketone or aldehyde, such as ethyl pyruvate, followed by acid-catalyzed cyclization to form the indole ring. diva-portal.org

Leimgruber-Batcho Indole Synthesis : Widely used in industry, this route starts from a 2-nitrotoluene (B74249) derivative. For 5-fluoroindole, 5-fluoro-2-nitrotoluene (B1295086) is converted to an enamine, which then undergoes reductive cyclization using catalysts like Raney Nickel or Palladium on carbon (Pd/C) to yield the final product. diva-portal.org

Sugasawa Indole Synthesis : This approach is a type of Friedel-Crafts acylation. It utilizes 4-fluoroaniline (B128567) and chloroacetonitrile (B46850) in the presence of a Lewis acid like boron trichloride (B1173362) (BCl3) or aluminum trichloride (AlCl3). The resulting intermediate undergoes reductive cyclization with a reducing agent such as sodium borohydride (B1222165) (NaBH4) to give 5-fluoroindole. diva-portal.org

Bischler Indole Synthesis : This method relies on the reaction of 4-fluoroaniline with an α-halo-ketone, like 2-bromoacetaldehyde diethyl acetal (B89532), followed by an acid-catalyzed cyclization. diva-portal.org

A comparison of these classical routes is summarized below.

Table 1: Synthetic Routes to 5-Fluoroindole

Synthesis Method Key Starting Materials Key Reagents/Catalysts Typical Steps
Fischer 4-Fluorophenylhydrazine, Ethyl pyruvate Acid catalyst (e.g., H₂SO₄, PPA) Hydrazone formation, Cyclization
Leimgruber-Batcho 5-Fluoro-2-nitrotoluene DMFDMA, Pyrrolidine, Raney-Ni or Pd/C Enamine formation, Reductive cyclization
Sugasawa 4-Fluoroaniline, Chloroacetonitrile BCl₃ or AlCl₃, NaBH₄ Friedel-Crafts acylation, Reductive cyclization

| Bischler | 4-Fluoroaniline, 2-Bromoacetaldehyde diethyl acetal | Acid catalyst | Alkylation, Cyclization |

The data in this table is compiled from synthetic schemes described in referenced literature. diva-portal.org

Modern approaches also utilize precursors like 5-fluoro-2-oxindole, which can be reduced to 5-fluoroindole using reagents such as pinacol (B44631) borane (B79455) catalyzed by yttrium complexes. chemicalbook.com The functionalization of the indole core is a broad area of research, with methods developed for selective substitution at various positions (C2, C3, C4, C5, C6, C7) through directing group strategies and transition-metal catalysis, allowing for the synthesis of a wide array of indole analogues. beilstein-journals.orgacs.org

Phenylsulfonyl chloride is the reagent required to introduce the phenylsulfonyl group. It can be prepared through several established methods, often starting from benzene (B151609), benzenesulfonic acid, or their salts.

Common preparative methods include:

Reaction with Phosphorus Pentachloride or Phosphorus Oxychloride : Sodium benzenesulfonate (B1194179) can be heated with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to produce benzenesulfonyl chloride. orgsyn.org The reaction with PCl₅ is typically conducted at high temperatures (170–180°C). orgsyn.org

Reaction with Thionyl Chloride : A versatile method involves the reaction of a substituted aniline (B41778) with sodium nitrite (B80452) to form a diazonium salt. This salt is then reacted with thionyl chloride in the presence of a copper catalyst (e.g., copper chloride or cuprous chloride) to yield the corresponding substituted phenylsulfonyl chloride. google.comgoogle.com This allows for the synthesis of various derivatized reagents.

Chlorosulfonation of Benzene : Direct reaction of benzene with chlorosulfonic acid can also yield benzenesulfonyl chloride, though care must be taken to control the reaction. orgsyn.org

Table 2: Selected Methods for Phenylsulfonyl Chloride Preparation

Starting Material Key Reagents Typical Conditions
Sodium Benzenesulfonate Phosphorus Pentachloride (PCl₅) Heat (170-180°C), 15 hours
Sodium Benzenesulfonate Phosphorus Oxychloride (POCl₃) Heat, similar to PCl₅ method

This data is based on procedures outlined in organic synthesis literature. orgsyn.orggoogle.comgoogle.com

N-Sulfonylation Protocols for Indole Nitrogen

The final key transformation is the formation of the nitrogen-sulfur bond to couple the 5-fluoroindole core with the phenylsulfonyl group. This N-sulfonylation reaction is critical for protecting the indole nitrogen and modifying the electronic properties of the indole ring system.

The N-sulfonylation of indoles with sulfonyl chlorides is typically performed under basic conditions to deprotonate the indole nitrogen, making it a more effective nucleophile. The optimization of this reaction involves screening various bases, solvents, and temperatures to maximize yield and minimize side reactions. A straightforward approach involves treating the indole with benzenesulfonyl chloride in the presence of a base like pyridine (B92270). nih.gov For more complex substrates, a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is often employed. nih.gov

Optimization parameters include:

Base : The choice of base is crucial. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), hydrides (NaH), and organic amines (triethylamine, pyridine). The strength of the base should be matched to the acidity of the indole N-H.

Solvent : Aprotic solvents like THF, DMF, acetonitrile (B52724), and dichloromethane (B109758) are commonly used to avoid reaction with the sulfonyl chloride.

Temperature : Reactions are often run at room temperature, but cooling or heating may be necessary depending on the reactivity of the specific indole and sulfonyl chloride. For instance, optimization studies for related sulfonylation reactions have shown that temperatures around 60°C can be optimal. researchgate.net

While traditional N-sulfonylation often proceeds without a catalyst, modern synthetic chemistry has seen the development of catalytic systems to improve efficiency and selectivity. Copper-catalyzed reactions, for example, have been developed for the C-H sulfonylation of indoles and related heterocycles, and similar principles can be applied to N-sulfonylation. sci-hub.se These catalytic cycles may involve the formation of a sulfonyl radical which then reacts with a metal-indole complex. sci-hub.se

Alternative sulfonylating agents to sulfonyl chlorides have also been explored. Sulfonyl hydrazides are considered environmentally friendly sources of sulfur and have been used in iodophor-catalyzed sulfenylation and sulfonylation of indoles. nih.govresearchgate.net These reactions can proceed in aqueous media and offer high regioselectivity. nih.govresearchgate.net For instance, iodine can mediate the regioselective C2 sulfonylation of indoles with sodium sulfinates. acs.org Electrochemical methods have also emerged for the sulfonylation of indoles using inorganic sulfites as the sulfur dioxide source, representing a modern, catalyst-free approach. acs.org

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indoles. researchgate.net The goal is to develop more environmentally benign processes by reducing waste, avoiding hazardous solvents, and improving energy efficiency. tandfonline.com

Key green chemistry strategies applicable to the synthesis of 5-Fluoro-1-(phenylsulfonyl)-1H-indole include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com

Use of Greener Solvents : Replacing traditional volatile organic compounds with more sustainable alternatives like water or ethanol, or performing reactions under solvent-free conditions, is a core principle of green chemistry. tandfonline.comrsc.org Multicomponent reactions in ethanol, for example, have been developed for indole synthesis without the need for metal catalysts. rsc.org

Catalysis : The use of efficient and recyclable catalysts, including nanocatalysts and biocatalysts, can reduce waste and energy consumption. researchgate.net Iodophor, an inexpensive and environmentally benign catalyst, has been used for sulfonylation reactions in aqueous solutions. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. Multicomponent reactions are often highly atom-economical. rsc.org

By integrating these principles, the synthesis of this compound and its precursors can be made more sustainable and efficient.

Mechanistic Elucidation of Sulfonylation and Related Indole Functionalization Reactions

The formation of N-sulfonylindoles, such as this compound, is a critical transformation in organic synthesis. Understanding the underlying reaction mechanisms, including the identification of transient species and the factors governing reaction speed, is essential for optimizing reaction conditions and maximizing yields.

Proposed Reaction Mechanisms and Identification of Key Intermediates

The N-sulfonylation of an indole nucleus with a sulfonyl chloride is generally accepted to proceed via a nucleophilic substitution pathway. The reaction is typically conducted in the presence of a base.

The proposed mechanism for the synthesis of this compound from 5-fluoroindole and benzenesulfonyl chloride involves two primary steps:

Deprotonation of the Indole Nitrogen: The indole N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), or an organolithium reagent. bhu.ac.in This acid-base reaction generates a highly nucleophilic 5-fluoroindolide anion. This anion is a key reactive intermediate in the sulfonylation process. The negative charge is primarily located on the nitrogen atom, making it a potent nucleophile.

Nucleophilic Attack on the Sulfonyl Chloride: The generated 5-fluoroindolide anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. wikipedia.org This attack results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion as a leaving group, yielding the final product, this compound.

While direct spectroscopic evidence for the tetrahedral intermediate in this specific reaction is scarce in the literature, its existence is inferred from well-established mechanisms of nucleophilic acyl substitution and related processes. In some complex biological or biomimetic oxidations of sulfides, hydroperoxide-iron(III) species and porphyrin oxoiron(IV) cation radicals have been identified as key intermediates leading to sulfoxides and sulfones, respectively, highlighting the role of distinct intermediate species in determining reaction outcomes. nih.gov However, for the direct N-sulfonylation of indoles, the principal intermediates remain the N-deprotonated indole anion and the subsequent, short-lived tetrahedral species.

Key Intermediates in N-Sulfonylation

Intermediate Name Structure Description Role in Mechanism
5-Fluoroindolide Anion Anionic form of 5-fluoroindole where the N-H proton has been abstracted. The primary nucleophile that attacks the sulfonyl chloride.

Kinetic Studies and Rate-Determining Steps in N-Sulfonylation

The reaction sequence involves a fast, reversible deprotonation followed by a slower nucleophilic attack.

Step 1 (Deprotonation): 5-Fluoroindole + Base ⇌ 5-Fluoroindolide Anion + [H-Base]+ This initial acid-base reaction is typically very fast, especially when a strong base like sodium hydride is used.

Step 2 (Nucleophilic Attack): 5-Fluoroindolide Anion + Benzenesulfonyl Chloride → this compound + Cl- This step involves bond formation between the nucleophilic nitrogen and the electrophilic sulfur, as well as bond cleavage of the sulfur-chlorine bond.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies on effective purification strategies to remove unreacted starting materials, reagents, and byproducts. A multi-step approach combining extraction, filtration, and crystallization or chromatography is typically employed.

Initial Work-Up: Following the completion of the reaction, the crude mixture is often subjected to an aqueous work-up. This may involve pouring the reaction mixture into water or ice to quench any reactive species. nih.gov The organic product is then extracted into a water-immiscible solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is washed with water and brine to remove water-soluble impurities and salts before being dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Isolation of Crude Product: The dried organic solution is filtered, and the solvent is removed under reduced pressure using a rotary evaporator. This process yields the crude product, which may be an oil or a solid. nih.gov

Purification Techniques: The crude this compound and its precursors are typically purified using one or more of the following methods:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, and the solution is allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical for efficient purification. mdpi.com The purified crystals are then collected by filtration.

Common Recrystallization Solvents for N-Sulfonylindoles and Related Compounds

Solvent/Solvent System Compound Type Reference
95% Ethanol 3-Acyl-1-(phenylsulfonyl)indoles researchgate.net
Hexanes/Methylene Chloride Substituted Indoles nih.gov
Ethyl Acetate 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde nih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, silica (B1680970) gel column chromatography is the method of choice. A solution of the crude product is loaded onto a column packed with silica gel. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is passed through the column. mdpi.com Components of the mixture separate based on their differing affinities for the silica gel stationary phase and the mobile phase eluent. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity samples, preparative reverse-phase HPLC can be utilized. This technique offers higher resolution than standard column chromatography. For instance, a method using an acetonitrile/water mobile phase with a modifier like phosphoric or formic acid can be scaled up from analytical to preparative separation. sielc.com

Extraction: Liquid-liquid extraction is fundamental to the work-up process and can also be used for initial purification, particularly for separating compounds with different acid-base properties or polarities. mdpi.com

The combination of these techniques allows for the isolation of this compound and its synthetic intermediates in high purity, which is essential for subsequent chemical transformations and accurate characterization.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A multi-dimensional approach, utilizing various NMR experiments, allows for the complete assignment of all proton, carbon, and fluorine signals in the 5-Fluoro-1-(phenylsulfonyl)-1H-indole molecule.

One-dimensional (1D) NMR spectra provide initial information about the chemical environment of the magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole (B1671886) core and the phenylsulfonyl group. The protons on the fluorinated benzene (B151609) ring of the indole moiety (H-4, H-6, H-7) will exhibit complex splitting patterns due to both homo- (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. Protons on the phenylsulfonyl group will appear as a separate set of signals in the aromatic region.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbon atom directly attached to the fluorine (C-5) will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine atom will show smaller, multi-bond couplings.

¹⁹F NMR: The fluorine NMR spectrum is simpler, typically showing a single resonance for the F-5 atom. The fine structure of this signal, resulting from couplings to adjacent protons (H-4 and H-6), can confirm its position on the indole ring.

While specific spectral data for this compound is not widely published, the data for the closely related parent compound, 1-(Phenylsulfonyl)-1H-indole, serves as a valuable reference. beilstein-journals.org The expected shifts for the fluorinated analogue would be influenced by the strong electron-withdrawing nature of the fluorine atom.

Table 1: Representative ¹H and ¹³C NMR Data for the 1-(Phenylsulfonyl)-1H-indole Scaffold beilstein-journals.org
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Indole H-2~6.66 (d)~109.5
Indole H-3~7.61 (d)~125.8
Indole H-4~7.95 (d)~121.3
Indole H-5~7.22 (t)~123.7
Indole H-6~7.34 (t)~125.0
Indole H-7~7.77 (d)~112.6
Phenylsulfonyl H-ortho~7.89 (d)~127.3
Phenylsulfonyl H-meta~7.53 (t)~129.9
Phenylsulfonyl H-para~7.63 (t)~134.9

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity within the indole and phenyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for assigning quaternary carbons and linking the phenylsulfonyl group to the indole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, which is essential for determining the preferred conformation, particularly the relative orientation of the phenyl and indole rings.

The bond between the indole nitrogen and the sulfonyl sulfur is a single bond, allowing for rotation of the phenylsulfonyl group relative to the indole plane. This rotation may be hindered, potentially leading to different stable conformations (rotamers). Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals. If the rotation is fast on the NMR timescale at room temperature, averaged signals are observed. Upon cooling, the rotation may slow down, leading to the decoalescence of signals and the appearance of separate resonances for each distinct conformer. Analysis of the spectra at various temperatures can provide thermodynamic parameters for the rotational barrier, offering insight into the conformational flexibility of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Supramolecular Interactions

Analysis of crystal structures of related N-phenylsulfonyl indoles reveals key geometric features that are expected to be present in this compound. nih.govnih.govmdpi.com The geometry around the sulfur atom is typically a distorted tetrahedron. nih.govnih.gov

A critical parameter is the torsional angle between the plane of the indole ring and the plane of the phenyl ring of the sulfonyl group. In various derivatives, this dihedral angle is significant, often ranging from 75° to 89°, indicating that the two ring systems are nearly perpendicular to each other. nih.govmdpi.com This orientation minimizes steric hindrance between the rings. The indole ring system itself is generally observed to be essentially planar. mdpi.com

Table 2: Representative Crystallographic Parameters from Related N-Phenylsulfonyl Indole Structures
ParameterObserved Value/RangeReference
S-O Bond Length~1.42 - 1.44 Å nih.gov
S-N Bond Length~1.65 - 1.70 Å nih.gov
S-C(phenyl) Bond Length~1.75 - 1.77 Å nih.gov
O-S-O Bond Angle~120° nih.govnih.gov
N-S-C(phenyl) Bond Angle~105° nih.govnih.gov
Indole-Phenyl Dihedral Angle75.1° - 88.6° mdpi.com

In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. For N-phenylsulfonyl indoles, the sulfonyl oxygen atoms are effective hydrogen bond acceptors. The crystal packing is often stabilized by a network of weak C-H···O intermolecular hydrogen bonds, where aromatic or aliphatic C-H groups act as donors. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₄H₁₀FNO₂S), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Table 3: Theoretical Exact Mass for this compound
FormulaCalculated Monoisotopic Mass (Da)
C₁₄H₁₀FNO₂S275.0443

Beyond formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pathways of the molecule. Under ionization, the molecular ion [M]⁺˙ is formed and can undergo characteristic fragmentation. A plausible fragmentation pathway would involve:

Cleavage of the N-S bond: Loss of the phenylsulfonyl radical (•SO₂Ph) to yield an ion corresponding to the 5-fluoro-1H-indole cation.

Cleavage of the S-C(phenyl) bond: Loss of the phenyl radical (•Ph) to give the [M - Ph]⁺ ion.

Formation of characteristic sulfonyl fragments: The appearance of the phenylsulfonyl cation [PhSO₂]⁺ (m/z 141) is a common feature in the mass spectra of such compounds.

Analysis of these fragment ions provides further structural confirmation and corroborates the connectivity of the different parts of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and determining the vibrational modes of a molecule. The IR spectrum of this compound, recorded using a potassium bromide (KBr) pellet, reveals several characteristic absorption bands.

The spectrum displays distinct peaks corresponding to the stretching and bending vibrations of the various bonds within the molecule. Key vibrational frequencies are observed at 3170, 3100, 1590, 1460, 1440, 1360, 1340, 1210, 1180, 1090, 980, 840, 800, 790, 740, and 700 cm⁻¹. The bands at 3170 and 3100 cm⁻¹ are likely attributable to the C-H stretching vibrations of the aromatic rings. The peaks in the region of 1590-1440 cm⁻¹ are characteristic of the C=C stretching vibrations within the indole and phenyl rings. The strong absorptions at 1360 and 1180 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), respectively. The presence of the C-F bond is expected to show a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The various other peaks in the fingerprint region (below 1000 cm⁻¹) correspond to complex vibrational modes, including C-H bending and ring deformation vibrations.

Table 1: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment
3170 Aromatic C-H Stretch
3100 Aromatic C-H Stretch
1590 Aromatic C=C Stretch
1460 Aromatic C=C Stretch
1440 Aromatic C=C Stretch
1360 Asymmetric SO₂ Stretch
1340 -
1210 -
1180 Symmetric SO₂ Stretch
1090 -
980 -
840 C-H Bending
800 C-H Bending
790 C-H Bending
740 C-H Bending
700 C-H Bending

Note: Specific assignments for all peaks are not available in the referenced literature.

Information regarding the Raman spectroscopy of this compound is not currently available in the reviewed scientific literature. Raman spectroscopy would provide complementary information to the IR data, particularly for the non-polar bonds and symmetric vibrations within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions occurring within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides insights into the conjugated systems and chromophores present in the compound.

Currently, specific experimental or computational UV-Vis spectroscopic data for this compound has not been reported in the available scientific literature. However, based on the structure of the molecule, which contains both an indole and a phenylsulfonyl chromophore, it is expected to exhibit characteristic absorption bands. The indole ring system typically shows two main absorption bands, one around 260-290 nm (the ¹Lₐ band) and another at shorter wavelengths, around 210-230 nm (the ¹Bₐ band), arising from π-π* transitions. The phenylsulfonyl group may also contribute to the absorption profile. The substitution of a fluorine atom on the indole ring could potentially cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima, depending on the nature of the electronic transition and the position of the substituent. A detailed UV-Vis analysis would be instrumental in understanding the photophysical properties of this compound.

Computational Chemistry and Theoretical Modeling of 5 Fluoro 1 Phenylsulfonyl 1h Indole

Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of complex organic molecules. These methods offer a balance between computational cost and accuracy, making them a cornerstone of modern chemical research.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. For 5-Fluoro-1-(phenylsulfonyl)-1H-indole, this involves optimizing the molecular geometry. Studies on analogous N-phenylsulfonylindoles have consistently shown a characteristic conformation. nih.govnih.gov The phenylsulfonyl group does not lie in the same plane as the indole (B1671886) ring but is instead oriented nearly perpendicular to it. nih.govnih.gov

In similar structures, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the dihedral angle between the phenyl ring of the sulfonyl group and the indole mean plane is approximately 76.24°. nih.gov For other derivatives like 2-bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles, these interplanar angles range from 73.35° to 87.68°. nih.gov This orthogonal arrangement is a critical feature of the molecule's conformational landscape. The bond angles around the sulfur atom typically show a distorted tetrahedral geometry. nih.gov

The rotation around the S-N bond is another key conformational parameter. Theoretical calculations on related molecules, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have shown that the energy barrier for this rotation is relatively low, suggesting that multiple conformations may exist in solution.

Table 1: Predicted Geometric Parameters for 1-(Phenylsulfonyl)-1H-indole Analogs Data inferred from crystallographic studies of similar compounds.

ParameterValue (Compound Specific)Source
Indole-Phenylsulfonyl Dihedral Angle76.24 (7)° (for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde) nih.gov
Indole-Phenylsulfonyl Dihedral Angle73.35 (7)° - 87.68 (8)° (for bromo-substituted analogs) nih.gov
S-N-C8 Torsion Angle-21.1 (2)° (for a bromo-substituted analog) nih.gov
O-S-N-C1 Torsion Angle55.3 (2)° (for a bromo-substituted analog) nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. elsevierpure.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, is likely to be distributed over the phenylsulfonyl group, which acts as an electron-withdrawing moiety. The fluorine atom at the C5 position will also influence the electronic distribution through its inductive and mesomeric effects.

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

Table 2: Global Reactivity Descriptors Derived from FMO Energies These parameters are calculated using the energies of the HOMO and LUMO.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηReciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χPropensity to accept electrons.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. synquestlabs.comnist.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the calculations would predict the chemical shifts for all hydrogen and carbon atoms. The presence of the electron-withdrawing phenylsulfonyl group would significantly shift the signals of the indole protons and carbons compared to the parent 5-fluoroindole (B109304). eurjchem.com The fluorine atom would introduce characteristic C-F couplings in the ¹³C NMR spectrum.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of the observed experimental bands to specific vibrational modes of the molecule, such as the characteristic S=O stretches of the sulfonyl group and the C-F stretching vibration. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. synquestlabs.com The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* transitions for aromatic systems like indole. synquestlabs.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted on the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the sulfonyl group and the fluorine atom. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms, indicating sites for nucleophilic attack. The indole nitrogen, due to the electron-withdrawing effect of the phenylsulfonyl group, would be less basic than in a typical indole.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior over time. nih.gov MD simulations are particularly useful for conformational sampling, especially for flexible molecules, and for studying the effects of the solvent environment on the molecule's structure and dynamics. synquestlabs.com

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal the accessible conformations and the timescale of transitions between them. This is crucial as the biological activity of a molecule is often tied to a specific conformation. Explicit solvent models in MD simulations provide a more realistic representation of the cellular environment compared to gas-phase quantum calculations.

Ligand-Protein Docking Simulations for Putative Molecular Target Interaction Analysis (In Silico Screening)

Given the prevalence of the indole nucleus in pharmacologically active compounds, this compound is a candidate for interacting with various biological targets. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. This in silico screening can rapidly assess the potential of the compound against a panel of known drug targets, such as kinases, G-protein coupled receptors, or enzymes. For example, derivatives of 1-(phenylsulfonyl)-1H-indole have been investigated as antagonists for the 5-HT6 receptor. nih.gov A docking study would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein, providing a rationale for its potential biological activity.

Analysis of Binding Affinities and Interaction Modes with Recombinant Proteins

There is no specific data available in the reviewed literature detailing the binding affinities (such as K_i, K_d, or IC_50 values derived from computational predictions) of this compound with any recombinant proteins. Molecular docking studies, which simulate the interaction between a ligand and a protein, have not been published for this compound.

For related compounds, such as certain indolylarylsulfones, computational modeling has been used to understand their binding to targets like HIV-1 reverse transcriptase. These studies highlight the importance of the sulfonyl group and substitutions on the indole ring for potent inhibition. For instance, research on a series of 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles reported their high affinity for the 5-HT_6 receptor, with one analog showing a K_i value of 1 nM. researchgate.net However, these findings are not directly transferable to this compound.

Identification of Key Residues in Binding Pockets and Pharmacophore Modeling

Without specific molecular docking studies for this compound, the key amino acid residues that would be involved in its binding to a protein target remain unidentified. The process of pharmacophore modeling, which defines the essential steric and electronic features required for biological activity, relies on understanding these interactions. science.gov

Pharmacophore models are typically developed based on the crystal structure of a ligand-protein complex or a set of active molecules. science.gov A review of the literature did not yield any pharmacophore models specifically derived from or validated for this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling based on Theoretical Descriptors and In Vitro Data

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net This requires a dataset of molecules with known activities and calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). researchgate.net

No QSAR models that include this compound as part of the training or test set could be located in the surveyed literature. While QSAR studies have been performed on other classes of indole derivatives, such as indeno[1,2-b]indoles as Casein Kinase II (CK2) inhibitors, the specific theoretical descriptors and in vitro data for this compound are not part of these analyses. researchgate.netnih.gov The development of a reliable QSAR model is contingent on the availability of consistent in vitro data for a series of related compounds. researchgate.net

Reactivity Profiles and Derivatization Strategies of 5 Fluoro 1 Phenylsulfonyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactions on the Indole (B1671886) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems like indole. However, the reactivity and regioselectivity in 5-Fluoro-1-(phenylsulfonyl)-1H-indole are significantly modulated by its substituents.

Regioselectivity and Electronic Effects of Substituents on Indole Reactivity

The indole nucleus is inherently electron-rich, and electrophilic substitution typically occurs with high preference at the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate. nih.govresearchgate.net However, the introduction of a potent electron-withdrawing group, such as phenylsulfonyl, on the indole nitrogen drastically alters this reactivity.

The N-phenylsulfonyl group significantly decreases the nucleophilicity of the entire indole system, particularly the five-membered pyrrole (B145914) ring, by withdrawing electron density. nih.govbeilstein-journals.org This deactivation makes EAS reactions more challenging and can shift the site of substitution away from the C3 position. beilstein-journals.org The fluorine atom at the C5 position further deactivates the benzene (B151609) portion of the indole ring through its inductive electron-withdrawing effect.

Consequently, for N-sulfonylated indoles, the typical C3-selectivity is diminished. Electrophilic attack may be redirected to other positions, such as C2, or even the benzene ring, although this requires forcing conditions. In cases where the C3 position is blocked, substitution can occur at the C2 position. researchgate.net The presence of the N-phenylsulfonyl group generally disfavors reactions that proceed through a highly electron-deficient transition state, and alternative functionalization methods are often preferred.

Directed Ortho Metalation (DOM) and Selective Functionalization

Directed ortho metalation (DoM) provides a powerful strategy for regioselective functionalization by overcoming the inherent reactivity patterns of the substrate. The N-phenylsulfonyl group is an effective directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium or tert-butyllithium, deprotonation occurs selectively at the C2 position, which is adjacent to the nitrogen-bearing sulfonyl group.

This process generates a C2-lithiated intermediate that can be trapped by a wide variety of electrophiles, leading to the exclusive formation of C2-substituted indole derivatives. This method offers a reliable and predictable way to introduce functional groups at a position that is typically less reactive in classical EAS reactions of N-unsubstituted indoles.

Table 1: Examples of Directed Ortho Metalation (DoM) on N-Sulfonylindoles

Electrophile Functional Group Introduced at C2
D₂O Deuterium
(CH₃)₃SiCl Trimethylsilyl
I₂ Iodine
CO₂ then H₃O⁺ Carboxylic acid

This strategy highlights the synthetic utility of the phenylsulfonyl group not just as a protecting group but as a functional handle to control regiochemistry.

Nucleophilic Substitution Reactions and Transformations of the Sulfonyl Group

The phenylsulfonyl group on the indole nitrogen is not merely a modulator of electrophilicity but also a reactive site itself and a key protecting group that can be removed under specific conditions.

The addition of aryl- and hetaryllithium nucleophiles to 3-nitro-1-(phenylsulfonyl)indole has been shown to result in the formation of 2-substituted-3-nitroindoles, demonstrating a pathway for nucleophilic addition. researchgate.net

More commonly, the N-phenylsulfonyl group is employed as a protecting group that can be cleaved to regenerate the N-H indole. This deprotection is a crucial step in many synthetic sequences. The cleavage can be achieved under various conditions, with base-catalyzed hydrolysis being a common method. However, due to the stability of the sulfonyl group, this often requires harsh conditions. A milder and effective alternative is reductive cleavage. For instance, magnesium metal in methanol (B129727) has been successfully used for the dephenylsulfonylation of indole derivatives, providing the N-H indole in high yields. researchgate.net This process allows for the unmasking of the indole nitrogen late in a synthetic route, preserving the functionality of other sensitive groups.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Activation, Heck, Suzuki-Miyaura)

Transition metal-catalyzed reactions have become indispensable tools for the functionalization of heterocyclic compounds, offering high efficiency and selectivity. researchgate.netmdpi.comdntb.gov.ua

Direct C-H activation is a powerful strategy for forming new bonds without the need for pre-functionalized starting materials. nih.gov For N-sulfonyl indoles, palladium catalysis can achieve direct C-H sulfonylation at the C2 position using a directing group approach. nih.gov Ruthenium has also been used to catalyze the synthesis of N-(2-triazine) indoles via C-H activation. nih.gov

The Mizoroki-Heck reaction, which couples aryl halides with alkenes, is a viable method for derivatization. mdpi.com Halo-indoles, including those with N-H, can be coupled with various alkenes using palladium catalysts, often in aqueous media. nih.gov Similarly, the Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used for creating carbon-carbon bonds with indole scaffolds. wikipedia.orgtcichemicals.com This reaction is effective for coupling haloindoles with a variety of boronic acids under mild conditions, showcasing broad functional group tolerance. researchgate.netnih.gov

Application of Catalyst Systems for Selective Functionalization

The success of transition metal-catalyzed coupling reactions hinges on the careful selection of the catalyst system, which includes the metal precursor, ligands, base, and solvent.

Palladium Catalysts : Palladium complexes are the most common catalysts for these transformations. mdpi.com For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and phosphine (B1218219) ligands (e.g., SPhos, P(t-Bu)₃) are frequently employed. researchgate.netnih.gov Nickel catalysts have emerged as a cost-effective and efficient alternative, especially for less reactive aryl chlorides. tcichemicals.com

Ligands : The choice of ligand is critical for stabilizing the metal center, promoting the elementary steps of the catalytic cycle, and influencing selectivity. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.

Bases and Solvents : A base is required in Suzuki-Miyaura reactions to facilitate the transmetalation step. wikipedia.org Common bases include carbonates (Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides. The solvent system, ranging from organic solvents like toluene (B28343) and DMF to aqueous mixtures, can significantly impact reaction efficiency and catalyst stability. nih.gov

Table 2: Representative Catalyst Systems for Coupling Reactions of Indole Derivatives

Reaction Type Catalyst Ligand Base Typical Substrates Reference
Suzuki-Miyaura Pd(OAc)₂ SPhos K₃PO₄ Haloindoles, Indolylboronic acids nih.gov
Heck Na₂PdCl₄ sSPhos Na₂CO₃ Haloindoles, Alkenes nih.gov
C-H Sulfonylation PdBr₂ (none) N/A 1-(Pyridin-2-yl)indoles nih.gov

Mechanistic Aspects of Cross-Coupling Reactions

The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are generally well-understood and proceed through a common catalytic cycle. nih.govwikipedia.org

Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (Ar-X) to a low-valent metal catalyst, typically Pd(0), to form a high-valent Pd(II) complex (Ar-Pd-X). This is often the rate-determining step.

Transmetalation (for Suzuki-Miyaura) : In the Suzuki-Miyaura reaction, the organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar'). wikipedia.org

Carbopalladation/Beta-Hydride Elimination (for Heck) : In the Heck reaction, the alkene coordinates to the Pd(II) complex, followed by insertion (carbopalladation) into the Pd-Ar bond. Subsequent rotation and β-hydride elimination release the coupled product and form a palladium-hydride species.

Reductive Elimination : The final step is the reductive elimination of the two coupled organic fragments (Ar-Ar') from the Pd(II) center. This step forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Understanding these mechanistic steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. For instance, the presence of N-H in unprotected indoles can sometimes interfere with the catalyst, leading to the formation of inactive palladium-azolyl complexes, which can act as catalyst resting states. nih.gov

Formation of Polycyclic and Fused Heterocyclic Systems from this compound Scaffolds

The this compound scaffold serves as a versatile platform for the construction of complex polycyclic and fused heterocyclic systems. The phenylsulfonyl group at the N1 position acts as a potent protecting group and facilitates regioselective functionalization, particularly at the C2 position, which is a key step in building fused ring structures. Research has demonstrated the utility of this scaffold in the synthesis of biologically significant molecules, such as ellipticine (B1684216) analogues.

A notable application of this compound is in the synthesis of 9-fluoroellipticine, a derivative of the anticancer alkaloid ellipticine. researchgate.net This synthesis highlights a strategy involving regioselective lithiation followed by acylation and subsequent cyclization steps to construct the fused pyridocarbazole framework.

The process commences with the preparation of 5-fluoro-1-(phenylsulfonyl)indole (7). researchgate.net This intermediate is then subjected to a sequence of reactions designed to build the additional rings onto the indole core.

The key transformation involves the regioselective lithiation of 5-fluoro-1-(phenylsulfonyl)indole (7) at the C2 position using tert-butyllithium. This is followed by a chemoselective acylation with 3,4-pyridinedicarboxylic anhydride (B1165640) (also known as cinchomeronic anhydride). This reaction couples the pyridine (B92270) ring, which will become part of the final polycyclic system, to the indole scaffold, forming the keto acid 9 . researchgate.net

Subsequent treatment of the keto acid 9 with acetic anhydride promotes a cyclization reaction, leading to the formation of the keto lactam 10 . This step effectively creates the fused six-membered ring containing the lactam functionality. The synthesis is completed by reacting the keto lactam 10 with methyllithium, followed by a reduction with sodium borohydride (B1222165), to yield the target molecule, 9-fluoroellipticine (1c ). researchgate.net

The following table summarizes the key synthetic step for the formation of a polycyclic precursor from the this compound scaffold.

Table 1: Synthesis of Keto Acid 9 from 5-Fluoro-1-(phenylsulfonyl)indole (7)

Reactant Reagents Product Yield Reference

This synthetic route showcases how the specific placement of the fluoro and phenylsulfonyl groups on the indole ring directs the reactivity to achieve the desired polycyclic architecture. The electron-withdrawing nature of the phenylsulfonyl group enhances the acidity of the C2-proton, facilitating its removal by a strong base and enabling the subsequent fusion of the heterocyclic ring.

Exploration of Molecular Interactions and Biological Target Engagement in Vitro Studies

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Hydrolases)

Derivatives of the 1-(phenylsulfonyl)-1H-indole scaffold have been investigated for their inhibitory activity against hydrolase enzymes, particularly cholinesterases, which are significant targets in the study of neurodegenerative diseases.

In the pursuit of multifunctional agents for Alzheimer's disease, a series of ligands based on the 1-(phenylsulfonyl)-1H-indole structure were designed and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Two lead compounds from this research, designated as compound 17 (a tacrine derivative) and compound 35 (a rivastigmine-derived analogue), demonstrated potent inhibitory activities. nih.govresearchgate.net

Compound 17 exhibited strong inhibition of both enzymes, with an IC50 value of 8 nM for electric eel AChE (eeAChE) and 24 nM for equine serum BuChE (eqBuChE). nih.gov In contrast, compound 35 showed high selectivity for BuChE, with an IC50 of 455 nM, while being less active against AChE. nih.govresearchgate.net These findings highlight how modifications to the core indole (B1671886) structure can modulate both the potency and selectivity of enzyme inhibition.

CompoundTarget EnzymeIC50 (nM)Source
Compound 17Acetylcholinesterase (eeAChE)8 nih.gov
Compound 17Butyrylcholinesterase (eqBuChE)24 nih.gov
Compound 35Butyrylcholinesterase (eqBuChE)455 nih.gov

Further mechanistic studies revealed distinct modes of inhibition for the aforementioned cholinesterase inhibitors. Compound 17, which incorporates a tacrine moiety, was identified as a reversible inhibitor of both AChE and BuChE. nih.govresearchgate.net Its binding mechanism is characterized by interactions within the enzyme's active site, including a salt bridge formation between a protonated nitrogen and the Asp70 residue, as well as π-stacking interactions involving the 1-(benzenesulfonyl)-1H-indole fragment with Phe329. uj.edu.pl

Conversely, compound 35, which features a rivastigmine-derived phenyl N-ethyl-N-methylcarbamate fragment, acts as a selective, pseudo-irreversible inhibitor of BuChE. nih.govresearchgate.net This mechanism is attributed to the carbamate moiety, which is capable of carbamoylating a serine residue within the catalytic site of the cholinesterase, leading to a prolonged, pseudo-irreversible inhibition. uj.edu.pl

Receptor Binding Assays and Ligand Displacement Studies (e.g., GPCRs, Nuclear Receptors)

The 1-(phenylsulfonyl)-1H-indole scaffold has been a key pharmacophore in the development of ligands for the 5-HT6 serotonin (B10506) receptor, a GPCR implicated in cognitive function and a target for central nervous system disorders.

Radioligand displacement assays have been instrumental in quantifying the binding affinity of 5-fluoro-1-(phenylsulfonyl)-1H-indole derivatives for the human 5-HT6 receptor. A study exploring the influence of substitution at the C-5 position of the indole ring found that a 5-fluoro derivative (compound 4d) was the most potent ligand in its series, exhibiting a high binding affinity with an inhibition constant (Ki) of 58 nM. nih.gov However, it was noted that both 5-fluoro and 5-methoxy substitutions were generally detrimental to affinity when compared to unsubstituted parent compounds. nih.gov

In a separate study on multifunctional ligands, derivatives of 1-(phenylsulfonyl)-1H-indole also demonstrated high affinity for the 5-HT6 receptor. Compounds 17 and 35 were identified as potent 5-HT6 receptor antagonists with Ki values of 13 nM and 15 nM, respectively. nih.gov These results underscore the significance of the N-arylsulfonylindole framework for achieving high-affinity binding at this specific serotonin receptor subtype.

CompoundTarget ReceptorBinding Affinity (Ki) (nM)Source
Compound 4d (5-fluoro derivative)5-HT658 nih.gov
Compound 175-HT613 nih.gov
Compound 355-HT615 nih.gov

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to the endogenous ligand. frontiersin.org While certain indole-based compounds have been explored as allosteric modulators for other targets, there is currently a lack of published research specifically investigating derivatives of this compound as allosteric modulators in cell-free functional assay systems. The potential for this chemical scaffold to engage in allosteric modulation of GPCRs or other receptors remains an area for future investigation.

Protein-Ligand Interaction Characterization using Biophysical Techniques (e.g., SPR, ITC, MST)

Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are powerful, label-free methods for characterizing the thermodynamics and kinetics of protein-ligand interactions. xantec.comreichertspr.comnicoyalife.com

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing data on association and dissociation rates (kinetics) and binding affinity. reichertspr.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS).

Microscale Thermophoresis (MST) detects changes in the movement of fluorescently labeled molecules along a microscopic temperature gradient upon binding to a ligand, which can be used to quantify binding affinity. nicoyalife.com

Despite the utility of these techniques for gaining a deeper understanding of molecular interactions, a review of the current scientific literature reveals no specific studies applying SPR, ITC, or MST to characterize the binding of this compound or its direct derivatives to their respective enzyme or receptor targets. The application of these methods could provide valuable, quantitative data on the binding kinetics and thermodynamic drivers of interaction for this class of compounds.

Determination of Thermodynamic Parameters of Binding (Kd, ΔH, ΔS)

The binding affinity of a ligand to its target is quantitatively described by the dissociation constant (Kd), while the enthalpy (ΔH) and entropy (ΔS) changes define the thermodynamic forces driving the interaction. These parameters are most directly measured using techniques such as Isothermal Titration Calorimetry (ITC).

While specific thermodynamic data for this compound is not extensively documented in publicly available literature, the binding affinities of structurally related N-phenylsulfonyl indole derivatives have been characterized for various biological targets. These analogs provide valuable insight into the potential potency of this class of compounds. For instance, a series of 1-(phenylsulfonyl)-1H-indole derivatives have been investigated as potent antagonists for the 5-HT6 receptor, a target implicated in cognitive disorders. The binding affinities, often expressed as Ki or IC50 values, highlight the high potency that can be achieved with this scaffold.

Below is a table summarizing the in vitro binding affinities of representative N-phenylsulfonyl indole analogs against the 5-HT6 receptor.

CompoundModificationTargetBinding Affinity (Ki, nM)Reference
Analog 13-[(1-Methylpiperidin-4-yl)methyl] on phenylsulfonyl5-HT6 ReceptorPotent Affinity Reported
Analog 23-(4-chloro-1-methyl-2,5-dihydro-1H-pyrrol-3-yl) on indole5-HT6 Receptor0.1 (as Kb)
Analog 31-[4-methyl-3-(4-methyl piperazin-1-yl methyl) phenylsulfonyl]5-HT6 ReceptorPotent Affinity Reported

These data illustrate that the 1-(phenylsulfonyl)-1H-indole scaffold is a key component of high-affinity ligands. The specific affinity of this compound would be dependent on its biological target and the precise nature of the binding pocket.

Conformational Changes Upon Ligand Binding via Spectroscopy

The binding of a ligand to a protein is rarely a simple lock-and-key event; it often involves mutual conformational adjustments in both the ligand and the target. These changes are essential for achieving an optimal interaction state. Spectroscopic methods, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for observing these structural dynamics.

For the 1-(phenylsulfonyl)-1H-indole scaffold, crystallographic studies of analogs reveal important structural features. For example, the crystal structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde shows that the phenyl ring of the sulfonyl group and the indole ring system are not coplanar, exhibiting a significant dihedral angle of 76.24°. This twisted conformation is a critical aspect of the molecule's three-dimensional shape and influences how it can fit into a binding site.

Upon engaging with a biological target, the rotational freedom around the N-S bond may be constrained, leading the phenylsulfonyl group to adopt a specific orientation that maximizes favorable interactions. This induced fit can trigger a cascade of conformational changes within the protein, altering its activity. While direct spectroscopic studies on this compound bound to a target are not available, the principles derived from related systems suggest that such conformational dynamics are integral to its biological function.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Molecular Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how different parts of a molecule contribute to its biological activity. For the 1-(phenylsulfonyl)-1H-indole scaffold, extensive SAR has been developed through the synthesis and evaluation of numerous analogs.

Impact of Indole Core Modifications on Molecular Activity and Selectivity

The indole core is a "privileged structure" in drug discovery, and its modification is a common strategy to optimize pharmacological properties. The site-selective functionalization of the indole ring system allows for the fine-tuning of a compound's interaction with its target.

Research on various classes of bioactive 1-(phenylsulfonyl)-1H-indoles has demonstrated that modifications at nearly every position of the indole core can have a profound impact on activity and selectivity.

C3-Position : This position is a frequent site for modification. In the context of 5-HT6 receptor antagonists, introducing rigid side chains such as a 3-(pyrrolidin-3-yl) group can maintain potent binding affinity. This suggests that occupying a specific vector projecting from the C3 position is crucial for target engagement.

Benzene (B151609) Ring of Indole (C4-C7) : Modifications on the benzene portion of the indole are also critical. For example, in a series of PI3Kδ inhibitors, the introduction of a nitrogen atom into the indole ring at position 7 (forming an azaindole) led to a slight decrease in activity, demonstrating the sensitivity of the target to the electronic and structural properties of this region.

The following table summarizes key SAR findings related to modifications on the indole core of related compounds.

Modification SiteModification TypeEffect on ActivityCompound Class / TargetReference
Indole C3Introduction of rigid side chains (e.g., pyrrolidinyl)Maintains high affinity5-HT6 Antagonists
Indole C3Functionalization with sulfonyl methyl groupsCreates precursors for further substitutionSynthetic Intermediates
Indole N1Replacement of Phenylsulfonyl with BenzylActivity is maintained but may be alteredGeneral Bioactive Indoles
Indole RingReplacement with Azaindole (N at C7)Slight decrease in activityPI3Kδ Inhibitors

Role of Fluoro and Phenylsulfonyl Substituents on Target Interaction and Molecular Recognition

Phenylsulfonyl Substituent: The N-phenylsulfonyl group is a key pharmacophoric element in many bioactive indole derivatives. It serves multiple functions:

Anchoring Group : The sulfonyl group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions within the target's binding pocket.

Conformational Constraint : As noted previously, it fixes a specific, non-planar geometry relative to the indole ring, which can be crucial for fitting into a well-defined binding site.

Modulation of Properties : The phenyl ring can be substituted to further optimize activity, selectivity, and pharmacokinetic properties. For example, adding piperazinyl methyl groups to the phenyl ring has been a successful strategy in developing potent 5-HT6 ligands. The phenylsulfonyl moiety has been identified as crucial for the antiviral activity of some indole derivatives.

Fluoro Substituent: The introduction of a fluorine atom at the C5-position of the indole ring is a strategic modification in medicinal chemistry. Fluorine has unique properties that can significantly influence a molecule's profile:

Electronic Effects : As a highly electronegative atom, fluorine alters the electron distribution of the indole ring, which can modulate pKa and the strength of interactions like hydrogen bonding and π-stacking.

Metabolic Stability : The carbon-fluorine bond is very strong, and its introduction can block sites of metabolic oxidation, thereby increasing the compound's half-life.

Binding Interactions : Fluorine can participate in favorable orthogonal multipolar interactions with electron-rich groups in a protein binding site and can sometimes act as a weak hydrogen bond acceptor.

Impact on Activity : The effect of fluorine substitution can be target-dependent. In one study on PI3Kδ inhibitors, a C5-fluoro atom on the indole caused a slight decrease in activity. Conversely, in other contexts, fluorination has been shown to dramatically enhance potency; for example, a 4-fluorinated indole was found to be a 50-fold more potent HIV-1 inhibitor than its non-fluorinated parent compound. The cytotoxicity of 5-fluoroindole-3-acetic acid was found to be much greater than the unsubstituted version in the presence of peroxidase, indicating a significant impact on its biological activity profile.

Advanced Analytical Methodologies for Quantitation and Purity Assessment in Research Contexts

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 5-Fluoro-1-(phenylsulfonyl)-1H-indole and for real-time monitoring of its synthesis. amazonaws.com The development of a specific and reliable HPLC method is a critical step in the compound's characterization. amazonaws.comresearchgate.net

Method Development & Optimization: An HPLC method for this compound would typically be developed using a reverse-phase approach, given the compound's aromatic and relatively nonpolar structure. A C18 column is a common starting point for the stationary phase due to its hydrophobicity. sielc.comcetjournal.it The mobile phase composition, a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol), is optimized to achieve adequate retention and sharp, symmetrical peaks. sielc.comliberty.edu The optimization process involves adjusting the gradient or isocratic ratio of the mobile phase, flow rate, and column temperature to ensure effective separation of the main compound from starting materials, reagents, and any non-volatile impurities. researchgate.net

Purity Assessment: For purity analysis, a validated method allows for the quantitation of the main peak (this compound) and any detectable impurities. The area percentage of the main peak relative to the total area of all peaks in the chromatogram provides a measure of purity. According to International Council for Harmonisation (ICH) guidelines, validation would include assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable. amazonaws.com

Reaction Monitoring: During synthesis, HPLC can be used to monitor the consumption of starting materials and the formation of the product over time. rsc.orgbeilstein-journals.org Small aliquots of the reaction mixture are periodically withdrawn, quenched, and injected into the HPLC system. This allows chemists to determine the optimal reaction time, identify the formation of any intermediate or side-products, and maximize the yield of this compound.

Table 1: Illustrative HPLC Parameters for Analysis of this compound
ParameterConditionRationale/Comment
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separation of moderately polar to non-polar aromatic compounds. researchgate.netsielc.com
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to ensure sharp peak shapes for acidic/basic analytes. sielc.com
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength. liberty.edu
Gradient Elution 5% to 95% B over 20 minutesEnsures elution of compounds with a wide range of polarities, from polar impurities to the non-polar product.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension. researchgate.net
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe indole (B1671886) and phenylsulfonyl chromophores are expected to have strong absorbance at this wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities Analysis

While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. thermofisher.com These impurities can include residual solvents from the synthesis and purification steps (e.g., dichloromethane (B109758), ethyl acetate (B1210297), hexane) or volatile byproducts from side reactions. chromatographyonline.com

Analytical Approach: In a typical GC-MS analysis, the sample is dissolved in a suitable solvent and injected into the GC. The high temperature of the injection port volatilizes the sample, and the components are separated as they travel through a long, thin capillary column. nih.gov Separation is based on the boiling points and polarities of the compounds. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" that can be used to identify the compound by comparing it to spectral libraries like the NIST database. nih.gov Headspace GC-MS is a particularly useful variation for analyzing trace volatile impurities without injecting the non-volatile main compound onto the column. chromatographyonline.com

Table 2: Representative GC-MS Parameters for Volatile Impurity Profiling
ParameterConditionRationale/Comment
Column DB-5MS (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column suitable for a wide range of volatile and semi-volatile compounds. nih.gov
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas standard for MS applications. nih.gov
Injection Mode Split (e.g., 50:1) or HeadspaceSplit injection prevents column overloading; headspace is used for trace volatile analysis. chromatographyonline.com
Injector Temperature 250 °CEnsures rapid volatilization of analytes.
Oven Program Initial 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minSeparates compounds with a wide range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra. thermofisher.com
Mass Range m/z 35-550Covers the mass range of common solvents and potential volatile byproducts.

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if synthetic modifications were to introduce a chiral center into the molecule (for example, by substitution with a chiral side chain), the resulting product would be a racemic mixture of two enantiomers. In such cases, chiral chromatography would be essential to separate and quantify these enantiomers. nih.govmdpi.com The determination of enantiomeric purity is critical in pharmaceutical research, as different enantiomers can have vastly different biological activities. libretexts.org

Separation Principle: Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. researchgate.net The development of a chiral separation method involves screening various chiral columns and mobile phases to find a system that provides adequate resolution between the two enantiomer peaks. nih.gov Both normal-phase and reverse-phase HPLC can be adapted for chiral separations. nih.govnih.gov

Table 3: Example Chiral Stationary Phases for Separation of Indole Derivatives
Chiral Stationary Phase (CSP) TypeExampleTypical Application
Polysaccharide-based Cellulose or Amylose derivatives coated on silica (B1680970) (e.g., Chiralcel® OD, Chiralpak® AD)Broad applicability for a wide range of chiral compounds, including aromatic and heterocyclic molecules. nih.gov
Pirkle-type (Brush-type) (R,R)-Whelk-O® 1Effective for compounds capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Cyclodextrin-based β-Cyclodextrin bonded to silicaSeparates enantiomers based on their ability to fit into the chiral cavity of the cyclodextrin.

Broader Impact and Future Directions in Chemical Research

Contribution to Methodological Advancements in Organic Synthesis and Fluorine Chemistry

5-Fluoro-1-(phenylsulfonyl)-1H-indole serves as a significant building block in organic synthesis, primarily by facilitating the construction of complex molecular architectures. The phenylsulfonyl group is not merely a protecting group for the indole (B1671886) nitrogen; it is a powerful directing group that modulates the reactivity of the indole ring.

A notable application is in the synthesis of 9-fluoroellipticine, an alkaloid derivative. In this synthesis, the 1-(phenylsulfonyl) group is instrumental. It facilitates the regioselective lithiation at the C2 position of the indole ring, allowing for a subsequent chemoselective acylation reaction researchgate.net. This level of control is crucial for building complex heterocyclic systems. The use of the phenylsulfonyl group to direct metalation is a key methodological advancement, enabling chemists to bypass challenges associated with the inherent reactivity of the unprotected indole ring.

Furthermore, the presence of the fluorine atom makes the compound a valuable intermediate in fluorine chemistry. The broader class of fluorine-containing (phenylsulfonyl)methane derivatives has been shown to be useful for creating functionalized monofluoromethylated compounds through processes like 1,4-addition (Michael addition) reactions nih.gov. The phenylsulfonyl group helps to stabilize an adjacent carbanion, making it a "soft" nucleophile suitable for such additions nih.gov. While not a direct reaction of this compound itself, this highlights the synthetic utility that the combination of these two functional groups provides to a molecule.

Implications for Rational Molecular Probe and Ligand Design in Basic Biological Research (conceptual, non-clinical)

The N-arylsulfonylindole scaffold, of which this compound is a prime example, is a well-established core structure for ligands targeting G-protein coupled receptors (GPCRs), particularly the serotonin (B10506) 5-HT6 receptor researchgate.net. This receptor is a target for cognitive enhancement, making ligands that bind to it of significant interest in basic neurobiological research nih.gov.

The design of potent and selective ligands hinges on understanding structure-activity relationships (SAR). Research into C-5 substituted N-arylsulfonylindoles has provided critical insights. Molecular modeling studies, including docking and molecular dynamics simulations, have been used to rationalize the binding modes of these ligands nih.gov. Interestingly, one study found that substituting the indole at the C-5 position with fluorine was detrimental to receptor affinity compared to the unsubstituted analog nih.gov. This finding is crucial for rational ligand design, as it suggests that while fluorine can offer metabolic stability or act as a probe, its steric and electronic effects at this specific position may preclude optimal interaction with the target binding site nih.gov.

The fluorine atom itself serves another important purpose in the design of molecular probes. Because fluorine-19 is a nucleus that is absent in biological systems, it can be used as a sensitive reporter in ¹⁹F NMR spectroscopy to study protein structure and dynamics diva-portal.org. Incorporating a 5-fluoroindole (B109304) moiety into a ligand allows researchers to monitor its binding to a target protein and probe the local environment without interference from other signals diva-portal.org.

Unexplored Reactivity and Derivatization Opportunities for Further Academic Inquiry

The known reactivity of this compound is centered on the C2 and C3 positions of the indole core. The phenylsulfonyl group activates the C2 position for deprotonation and subsequent reaction with electrophiles, as seen in the synthesis of 9-fluoroellipticine researchgate.net. This established reactivity provides a platform for extensive derivatization. For instance, functionalization at C2 followed by manipulation could lead to a diverse library of 2,3-disubstituted 5-fluoroindoles, which could be screened for various biological activities.

However, the reactivity at other positions on the molecule remains largely unexplored. Future academic inquiry could focus on:

C-H Functionalization: Modern synthetic methods could enable direct C-H functionalization at the C4, C6, and C7 positions of the indole ring, bypassing the need for pre-functionalized starting materials.

Reactions on the Phenylsulfonyl Ring: The phenyl ring of the sulfonyl group could be functionalized to modulate the electronic properties of the entire molecule or to introduce new interaction points for ligand binding.

Photoredox Catalysis: The indole nucleus is known to participate in visible light-mediated reactions, which could open up novel pathways for derivatization that are complementary to traditional methods.

The development of new synthetic routes to create derivatives is a fertile ground for academic research, potentially yielding novel compounds with unique properties.

Potential Emerging Applications in Materials Science or Catalyst Design

While the primary focus on N-sulfonylated fluoroindoles has been in medicinal chemistry, their electronic properties suggest potential applications in other fields. The parent compound, 5-fluoroindole, can be electrochemically polymerized to form materials with conductivity and blue light emission, making them candidates for use in organic light-emitting diodes (OLEDs) and as organic semiconductors ossila.com.

The addition of the electron-withdrawing phenylsulfonyl group to the nitrogen of 5-fluoroindole would significantly alter the electronic properties of the resulting polymer. This could be exploited to tune the bandgap, conductivity, and photoluminescent characteristics of the material. Systematic investigation into the polymerization of this compound and characterization of the resulting polymer's properties represents a promising avenue for materials science research.

Furthermore, indole-based structures have been investigated as ligands for the construction of metal-organic frameworks (MOFs) nih.goviucr.org. The specific derivative 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole has been synthesized for this purpose, highlighting the utility of the fluoroindole scaffold in creating coordination polymers nih.goviucr.org. This compound could serve as a precursor to more complex ligands, where the phenylsulfonyl group could be functionalized to coordinate with metal centers, or its steric and electronic influence could be used to direct the assembly of novel framework structures.

Identification of Key Research Gaps and Future Academic Pursuits

Despite its utility, significant research gaps remain in the study of this compound and its derivatives. Future academic pursuits should be directed towards addressing these open questions:

Systematic Exploration of Synthetic Methodologies: While the compound is a useful intermediate, its full potential in developing novel synthetic reactions has not been realized. A systematic study of its reactivity in modern catalytic processes (e.g., cross-coupling, C-H activation) is needed.

Broadening the Scope of Biological Targets: Research has been heavily concentrated on 5-HT6 receptors. Screening derivatives of this compound against a wider range of biological targets, such as other GPCRs, kinases, or enzymes, could uncover new therapeutic leads.

Understanding the Role of Fluorine in Ligand Binding: The observation that 5-fluoro substitution decreased 5-HT6 receptor affinity is a critical lead nih.gov. Further investigation is required to determine if this is a target-specific effect or a more general phenomenon for this scaffold. A comparative study of 5-fluoro versus other 5-halo derivatives could provide deeper insight into the role of halogen bonding and electronics in receptor-ligand interactions.

Realizing its Potential in Materials Science: The potential application in organic electronics and MOFs is currently conceptual and based on related structures. A dedicated research program to synthesize and characterize materials derived from this compound is necessary to validate these potential applications.

Exploring Bioisosteric Replacements: The phenylsulfonyl group is a key feature, but it can impact properties like solubility. Investigating bioisosteric replacements for this group could lead to compounds with improved pharmacological or material properties while retaining the desired reactivity or binding mode.

By focusing on these research gaps, the scientific community can continue to leverage the unique chemical properties of this compound to drive innovation in synthesis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Fluoro-1-(phenylsulfonyl)-1H-indole, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 5-fluoroindole using phenylsulfonyl chloride under basic conditions. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis of the sulfonyl chloride.
  • Base Optimization : Triethylamine or pyridine is commonly employed to scavenge HCl byproducts. Sub-stoichiometric amounts may reduce side reactions .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures high purity. Yield improvements (up to 88.6%) are achievable by controlling reaction time and temperature .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 6.69–8.00 ppm), with splitting patterns confirming substitution (e.g., doublets for fluorinated positions) .
  • 19F NMR : A singlet near δ -120 ppm confirms the fluorine atom’s electronic environment .
  • Mass Spectrometry (ESI-MS) : The molecular ion [M + Na]+ at m/z 298.1 matches the expected molecular formula (C14H10FNO2S) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What solvent systems are suitable for dissolving this compound in biological assays?

  • Methodological Answer :

  • Primary Solvents : DMSO is preferred for stock solutions (e.g., 10 mM) due to the compound’s low aqueous solubility.
  • In Vitro Dilution : For cell-based assays, dilute DMSO stocks in culture media (final DMSO ≤0.1% to avoid cytotoxicity) .
  • In Vivo Formulations : Use co-solvents like PEG-300 (40%) and Tween-80 (5%) in saline for better bioavailability .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : The phenylsulfonyl group acts as an electron-withdrawing substituent, directing electrophilic substitutions to the indole’s 4- and 6-positions. Example reactions:

  • Nucleophilic Aromatic Substitution : React with amines or thiols under Pd catalysis to introduce functional groups .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids enable biaryl synthesis (e.g., for SAR studies) .
  • Photocatalytic C–H Functionalization : Use visible-light catalysts (e.g., Ru(bpy)3Cl2) to modify the indole core .

Q. What crystallographic data exist for this compound derivatives, and how can they guide drug design?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Planarity : The indole-sulfonyl system adopts a near-planar conformation, favoring π-stacking interactions in protein binding pockets .
  • Bond Angles : Distorted angles at the sulfonyl group (e.g., S–N–C ~115°) impact steric accessibility for target engagement .
  • Software Tools : Refine structures using SHELXL (R factor <0.05) and visualize packing motifs with Mercury .

Q. What biological targets are implicated in the compound’s potential anti-neurodegenerative activity?

  • Methodological Answer : Mechanistic studies suggest dual activity:

  • Cholinesterase Inhibition : Competitive binding to the catalytic triad of AChE (IC50 ~1 µM) via the sulfonyl group’s hydrogen-bonding capacity .
  • 5-HT6 Receptor Antagonism : The indole core mimics tryptamine, enabling selective binding (Ki ~50 nM) in radioligand displacement assays .
  • Experimental Design : Use HEK-293 cells transfected with human 5-HT6R for functional cAMP assays .

Q. How can computational modeling predict the compound’s ADMET properties?

  • Methodological Answer :

  • LogP Estimation : SwissADME predicts a LogP of 3.2, indicating moderate blood-brain barrier penetration .
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) identifies potential oxidation sites (e.g., indole C-3) .
  • Toxicity Profiling : Use ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., sulfonamide group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.